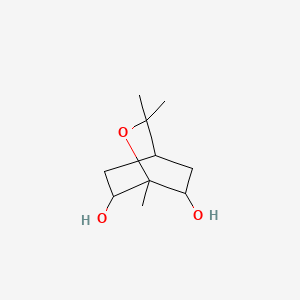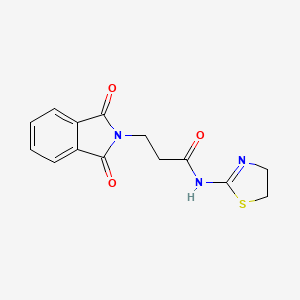![molecular formula C21H17FN2OS B10815695 N-ethyl-N-(2-fluorophenyl)-7-methylthieno[2,3-b]quinoline-2-carboxamide](/img/structure/B10815695.png)
N-ethyl-N-(2-fluorophenyl)-7-methylthieno[2,3-b]quinoline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
WAY-329762: (CAS#: 901224-47-3) is a chemical compound with potential applications in various fields. It belongs to a class of compounds that have attracted scientific interest due to their unique properties.
Méthodes De Préparation
The synthetic routes for WAY-329762 involve specific reaction sequences. While detailed information on its synthesis is limited, industrial production methods likely include optimization for yield and scalability. Researchers have explored various synthetic pathways, but further investigation is needed to establish robust and efficient protocols.
Analyse Des Réactions Chimiques
WAY-329762 may undergo several types of reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions remain an area of study. Major products formed from these reactions could vary based on reaction conditions and starting materials.
Applications De Recherche Scientifique
Chemistry:
- WAY-329762’s structural features make it a potential building block for novel organic molecules.
- Researchers investigate its reactivity and compatibility with other functional groups.
Biology and Medicine:
- Studies explore its interactions with biological targets, such as enzymes or receptors.
- WAY-329762 may have implications in drug discovery or therapeutic development.
Industry:
- Its unique properties could find applications in materials science, catalysis, or fine chemical synthesis.
Mécanisme D'action
The exact mechanism by which WAY-329762 exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets or signaling pathways. Further studies are necessary to elucidate its mode of action comprehensively.
Comparaison Avec Des Composés Similaires
While WAY-329762 shares some structural features with related compounds, its distinct properties set it apart. Similar compounds include WAY-262611 , a wingless β-catenin agonist that affects bone formation . WAY-329762’s unique characteristics warrant further investigation.
Remember that research on WAY-329762 is ongoing, and new findings may emerge
Propriétés
Formule moléculaire |
C21H17FN2OS |
|---|---|
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
N-ethyl-N-(2-fluorophenyl)-7-methylthieno[2,3-b]quinoline-2-carboxamide |
InChI |
InChI=1S/C21H17FN2OS/c1-3-24(18-7-5-4-6-16(18)22)21(25)19-12-15-11-14-9-8-13(2)10-17(14)23-20(15)26-19/h4-12H,3H2,1-2H3 |
Clé InChI |
ZFFGBQBOEDJUNW-UHFFFAOYSA-N |
SMILES canonique |
CCN(C1=CC=CC=C1F)C(=O)C2=CC3=C(S2)N=C4C=C(C=CC4=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(4-Tert-butylphenyl)-5-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815618.png)
![3-Anthracen-9-yl-5-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815630.png)
![5-Chloro-3-(3,5-ditert-butylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815635.png)
![5-Chloro-3-(2-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815636.png)
![3-(2-Methoxyphenyl)-5-(2-phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815638.png)
![3-(2-Ethoxyphenyl)-8-(2-phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815642.png)
![5-Chloro-3-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815655.png)
![3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B10815656.png)
![8-(2-Phenylethoxy)-3-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815657.png)
![3-(1,3-Benzodioxol-4-yl)-5-[2-(3,4-difluorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815658.png)
![5-Chloro-3-(2-nitrophenyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815685.png)

![5-Piperidin-1-yl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815700.png)